1-tert-Butoxy-4-ethynylbenzene CAS number and properties
1-tert-Butoxy-4-ethynylbenzene CAS number and properties
An In-depth Technical Guide to 1-tert-Butoxy-4-ethynylbenzene for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-tert-butoxy-4-ethynylbenzene, a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its core properties, logical synthesis strategies, reactivity profile, and potential applications, grounding our discussion in established chemical principles to provide actionable, field-proven insights.
Core Compound Identity and Physicochemical Properties
1-tert-butoxy-4-ethynylbenzene is a disubstituted benzene derivative featuring a terminal alkyne (ethynyl group) and a tert-butoxy ether. The tert-butoxy group acts as a bulky, acid-labile protecting group for a phenol, while the ethynyl group serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. While a specific CAS number is not widely cited, its identity is established in chemical literature and databases such as PubChem (CID 53426090).
The strategic combination of these two functional groups on a rigid phenyl scaffold makes it a valuable intermediate. The electron-donating nature of the tert-butoxy group influences the electronic properties of the aromatic ring and the reactivity of the alkyne.
Table 1: Physicochemical Properties of 1-tert-Butoxy-4-ethynylbenzene
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₄O | Calculated |
| Molecular Weight | 174.24 g/mol | Calculated |
| IUPAC Name | 1-(tert-butoxy)-4-ethynylbenzene | IUPAC Nomenclature |
| Synonyms | 4-(tert-Butoxy)phenylacetylene | Common Alternate Name |
| Physical State | Predicted: Colorless to light yellow liquid | Analogy to similar structures[1] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Hexanes) | Chemical Principles |
| Boiling Point | Not established; estimated to be >200 °C at atm. pressure | Extrapolation |
| Density | Not established; estimated ~0.95 g/mL | Extrapolation |
Strategic Synthesis Methodologies
The synthesis of 1-tert-butoxy-4-ethynylbenzene can be approached via two primary, logically sound pathways. The choice of method often depends on the availability and cost of the starting materials.
Pathway A: Acid-Catalyzed Etherification of 4-Ethynylphenol
This is the most direct and atom-economical approach, leveraging the commercially available starting material 4-ethynylphenol.[2][3] The core of this strategy is the acid-catalyzed addition of the phenolic hydroxyl group to isobutylene.
Causality and Experimental Rationale: The reaction proceeds via the formation of a stable tert-butyl carbocation from isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid or an acidic resin like Amberlyst-15). This electrophilic carbocation is then trapped by the nucleophilic phenol. The use of an excess of isobutylene and anhydrous conditions is critical to drive the equilibrium towards product formation and prevent side reactions, such as the hydration of isobutylene or polymerization of the starting alkyne.
Detailed Protocol:
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry-ice condenser, add 4-ethynylphenol (1.0 eq) and anhydrous dichloromethane (DCM) or diethyl ether.
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Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 0.05 eq) or an acidic resin. The resin is preferred for easier workup as it can be filtered off.
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Isobutylene Introduction: Cool the solution to 0 °C and begin bubbling isobutylene gas through the solution via the gas inlet. The dry-ice condenser helps to minimize the loss of the volatile isobutylene.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.
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Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. If an acid resin was used, simply filter the mixture. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-tert-butoxy-4-ethynylbenzene.
Workflow Diagram: Etherification Pathway
Caption: Etherification workflow for synthesizing 1-tert-butoxy-4-ethynylbenzene.
Pathway B: Sonogashira Coupling
This alternative route is a cornerstone of modern organic synthesis and is highly reliable for forming aryl-alkyne bonds.[4] It involves the palladium- and copper-catalyzed cross-coupling of an aryl halide with a terminal alkyne. In this case, a suitable precursor like 1-bromo-4-(tert-butoxy)benzene would be coupled with a protected acetylene source.
Causality and Experimental Rationale: The Sonogashira reaction mechanism involves two interconnected catalytic cycles.[4] The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active palladium(0) catalyst. Using trimethylsilylacetylene (TMSA) is advantageous because the TMS group protects the acidic alkyne proton, preventing self-coupling (Glaser coupling), and is easily removed under mild basic conditions.
Detailed Protocol:
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Precursor Synthesis: 1-bromo-4-(tert-butoxy)benzene can be synthesized from 4-bromophenol and isobutylene using a similar etherification protocol as described in Pathway A.
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Coupling Reaction:
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Reactor Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-4-(tert-butoxy)benzene (1.0 eq), a palladium catalyst like Pd(PPh₃)₄ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq) in a suitable solvent such as triethylamine (TEA) or a THF/TEA mixture.
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Reagent Addition: Add trimethylsilylacetylene (1.2 eq) via syringe.
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Heating and Monitoring: Heat the mixture to 50-70 °C and stir for 2-6 hours, monitoring by TLC or GC-MS.
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-
Deprotection: Once the coupling is complete, cool the reaction. The TMS group can often be cleaved in situ or by adding a mild base like potassium carbonate in methanol and stirring at room temperature for 1-2 hours.
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Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and perform an aqueous workup. The crude product is then purified by column chromatography as described previously.
Workflow Diagram: Sonogashira Coupling Pathway
Caption: Sonogashira coupling workflow for synthesizing 1-tert-butoxy-4-ethynylbenzene.
Reactivity and Applications in Drug Development & Materials Science
The utility of 1-tert-butoxy-4-ethynylbenzene stems from the orthogonal reactivity of its functional groups.
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The Ethynyl Group: As a terminal alkyne, this group is a prime substrate for:
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Click Chemistry: Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This is immensely valuable in drug discovery for linking molecular fragments and in materials science for functionalizing polymers.
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Sonogashira Couplings: It can be further coupled with other aryl or vinyl halides to construct complex conjugated systems used in organic electronics.[5]
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Polymerization: Rhodium-based catalysts can polymerize the alkyne to form stereoregular poly(phenylacetylene)s, which are of interest for their conductive and optical properties.[6][7]
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The tert-Butoxy Group: This is not merely a passive substituent.
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Phenol Protection: Its primary role is as a robust protecting group for the phenol, stable to bases and many nucleophiles.
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Acid-Labile Deprotection: Treatment with a strong acid (e.g., trifluoroacetic acid) cleanly cleaves the ether bond to liberate the free phenol, releasing isobutylene as the only byproduct. This allows for late-stage unmasking of a hydroxyl group, a common pharmacophore or a site for further functionalization.
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Electronic Influence: As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions.
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Applications in Drug Development: This molecule is an ideal scaffold for building libraries of compounds. A drug fragment with an azide handle can be "clicked" onto the alkyne, and the resulting product can be evaluated in biological assays. If desired, the tert-butoxy group can then be removed to reveal the phenol, which could act as a hydrogen bond donor to interact with a biological target.
Applications in Materials Science: The ability to construct rigid, conjugated structures via the alkyne makes it a valuable monomer for creating organic semiconductors, liquid crystals, and porous organic frameworks (POFs). The tert-butoxy group can be used to tune solubility and processing characteristics, and its subsequent removal can alter the material's properties (e.g., polarity, hydrogen-bonding capability).
Safety and Handling
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Hazards: Expected to be a skin and eye irritant. May cause respiratory irritation if inhaled. Aromatic alkynes and ethers should be handled with care.[8]
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dry place away from strong oxidizing agents and acids.
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References
- Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
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PubChem. (n.d.). 1-(Tert-butoxy)-4-ethenylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
-
Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
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ResearchGate. (n.d.). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Retrieved from [Link]
- Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314–7344.
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Tang, B. Z., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry.
-
Oakwood Chemical. (n.d.). 4-(tert-Butyl)phenylacetylene. Retrieved from [Link]
Sources
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- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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